molecular formula C17H11N3O4S2 B2927976 Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate CAS No. 862976-84-9

Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2927976
CAS No.: 862976-84-9
M. Wt: 385.41
InChI Key: ONLDMBWAFKYMRV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of applications in medicinal chemistry . They are part of many biologically active compounds and drugs . The compound also contains a dioxolane group, which is a type of ether. Ethers are commonly used as solvents in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a dioxolane ring. These rings are likely connected by a methylene (-CH2-) group. The exact structure would need to be confirmed by spectroscopic techniques such as NMR .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are typically crystalline solids at room temperature . They are relatively stable compounds, but can be oxidized under certain conditions .

Scientific Research Applications

Heterocyclic Compound Synthesis

Transformations of Methyl 2-Benzoylamino-2-oxobutanoate

This study discusses the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives from methyl 2-benzoylamino-2-oxobutanoate, showcasing the compound's role in generating diverse heterocycles, which are essential in medicinal chemistry and material science (Stanovnik et al., 2003).

Eukaryotic Topoisomerase II Inhibitors

Research into benzothiazole derivatives, including the synthesis and testing of compounds for their inhibitory activity against eukaryotic DNA topoisomerase II, highlights the potential therapeutic applications of such molecules in cancer treatment (Pınar et al., 2004).

Anticancer Activity of 4-Thiazolidinones

Another study reports on the antitumor screening of 4-thiazolidinones containing a benzothiazole moiety, further exemplifying the importance of heterocyclic compounds in developing new anticancer drugs (Havrylyuk et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments, illustrating the compound's utility in materials science and engineering (Hu et al., 2016).

Molecular Docking and DFT Calculations

Metal Complexes Synthesis

Research into the synthesis, characterization, and DFT calculations of metal (II) complexes with benzothiazole derivatives showcases the interdisciplinary applications of these compounds in inorganic chemistry, potentially relevant for catalysis or material properties investigation (Ekennia et al., 2017).

Future Directions

The future research directions would likely involve exploring the biological activity of this compound. Given the known activities of many benzothiazole derivatives, this compound could potentially be developed into a pharmaceutical drug .

Properties

IUPAC Name

methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S2/c1-22-15(21)8-2-3-9-13(4-8)25-16(18-9)20-17-19-10-5-11-12(24-7-23-11)6-14(10)26-17/h2-6H,7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLDMBWAFKYMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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